An In-depth Technical Guide to the Chemical Properties of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine
An In-depth Technical Guide to the Chemical Properties of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 2-(piperazin-1-ylmethyl)quinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from analogous structures, this document will explore its synthesis, physicochemical characteristics, and potential as a scaffold in drug discovery.
Introduction: The Quinazoline-Piperazine Hybrid Scaffold
The convergence of the quinazoline and piperazine moieties in a single molecular entity, 2-(piperazin-1-ylmethyl)quinazolin-4-amine, creates a scaffold with considerable potential for biological activity. The quinazoline ring is a well-established pharmacophore, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial.[1][2] Similarly, the piperazine ring is a common constituent in a vast array of drugs, often imparting favorable pharmacokinetic properties.[3] The combination of these two privileged structures through a methylene linker suggests a molecule with a rich chemical space to explore for novel therapeutic interventions.
This guide will provide a detailed examination of the chemical properties of 2-(piperazin-1-ylmethyl)quinazolin-4-amine, offering insights into its structure, synthesis, and potential applications. While experimental data for this specific molecule is limited in the public domain, this document will leverage data from closely related compounds to provide a robust and scientifically grounded overview.
Molecular Structure and Identification
The fundamental structure of 2-(piperazin-1-ylmethyl)quinazolin-4-amine comprises a 4-aminoquinazoline core linked at the 2-position to a piperazine ring via a methylene bridge.
| Identifier | Value | Source |
| IUPAC Name | 2-(piperazin-1-ylmethyl)quinazolin-4-amine | N/A |
| CAS Number | 1258639-47-2 (trihydrochloride salt) | |
| Molecular Formula | C13H17N5 | [4] |
| Canonical SMILES | C1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N | [4] |
| InChI | InChI=1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17) | [4] |
| InChIKey | XNNKGPVDSHYBLT-UHFFFAOYSA-N | [4] |
Proposed Synthesis Pathway
A potential synthetic workflow is outlined below:
Figure 1: Proposed synthesis workflow for 2-(piperazin-1-ylmethyl)quinazolin-4-amine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a proposed methodology and would require optimization and validation in a laboratory setting.
Part 1: Synthesis of 2-(Chloromethyl)quinazolin-4-amine (Intermediate C)
-
Reaction Setup: To a solution of anthranilamide (1 equivalent) in a suitable aprotic solvent (e.g., dioxane or DMF), add 2-chloroacetonitrile (1.1 equivalents).
-
Cyclization: Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for this step is a cyclocondensation reaction to form the quinazoline ring system.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent should be removed under reduced pressure, and the crude product purified by column chromatography (silica gel, with an appropriate eluent system such as ethyl acetate/hexane) to yield the 2-(chloromethyl)quinazolin-4-amine intermediate.
Part 2: Synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (Final Product E)
-
Reaction Setup: Dissolve the 2-(chloromethyl)quinazolin-4-amine intermediate (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.
-
Nucleophilic Substitution: Add piperazine (2-3 equivalents to minimize dialkylation) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate to the reaction mixture. The excess piperazine also acts as a base.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to afford the final product, 2-(piperazin-1-ylmethyl)quinazolin-4-amine.
Physicochemical Properties (Predicted)
In the absence of experimentally determined data, computational predictions provide valuable insights into the physicochemical properties of 2-(piperazin-1-ylmethyl)quinazolin-4-amine.
| Property | Predicted Value | Source |
| Molecular Weight | 243.31 g/mol | [4] |
| Monoisotopic Mass | 243.14839 Da | [4] |
| XlogP | 0.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 67.1 Ų | [4] |
Spectroscopic Data (Predicted)
Mass spectrometry is a critical tool for the characterization of novel compounds. Predicted mass-to-charge ratios (m/z) for various adducts of 2-(piperazin-1-ylmethyl)quinazolin-4-amine are presented below.
| Adduct | Predicted m/z |
| [M+H]+ | 244.15567 |
| [M+Na]+ | 266.13761 |
| [M-H]- | 242.14111 |
| [M+K]+ | 282.11155 |
Data sourced from PubChemLite for the trihydrochloride salt.[4]
Potential Biological Activity and Applications
The structural motifs within 2-(piperazin-1-ylmethyl)quinazolin-4-amine suggest a high likelihood of biological activity. The quinazoline core is a known hinge-binding motif for kinases, and various derivatives have been investigated as anticancer agents.[5][6] Furthermore, quinazoline-piperazine hybrids have been explored for a range of therapeutic applications, including antimicrobial and antifungal activities.[3]
Derivatives of the closely related 2-(piperazin-1-yl)quinazoline have shown potential as antimalarial agents.[1] The introduction of the methylene linker and the 4-amino group in the target molecule could modulate this activity and selectivity towards different biological targets.
The following diagram illustrates the potential intersection of biological activities based on the core scaffolds:
Figure 2: Relationship between core scaffolds and potential biological activities.
Safety and Handling
While specific toxicity data for 2-(piperazin-1-ylmethyl)quinazolin-4-amine is not available, information from the analogous compound, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline, suggests that appropriate safety precautions should be taken.[7]
GHS Hazard Classifications (for a related compound):
-
Harmful if swallowed (Acute toxicity, oral)[7]
-
Causes skin irritation[7]
-
Causes serious eye irritation[7]
-
May cause respiratory irritation[7]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion and Future Directions
2-(Piperazin-1-ylmethyl)quinazolin-4-amine represents a promising chemical scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted physicochemical and spectroscopic data. The convergence of the biologically active quinazoline and piperazine moieties suggests a high potential for this compound to exhibit a range of pharmacological effects.
Future research should focus on the successful synthesis and experimental validation of the properties outlined in this guide. Subsequent studies should then explore the biological activity of this compound and its derivatives in various disease models, particularly in the areas of oncology and infectious diseases. The insights provided herein serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule.
References
-
ACS Publications. (2025). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry. [Link]
- Google Patents. (n.d.). Blends of amines with piperazine for CO2 capture.
-
Madhav, H., et al. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
-
PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]
-
ResearchGate. (2025). Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4- ylamino)quinazolines as antitumor agents. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. [Link]
-
ResearchGate. (2025). Characterization of Piperazine/2-Aminomethylpropanol for Carbon Dioxide Capture. [Link]
-
PubChem. (n.d.). 2-Piperazin-1-yl-quinazoline. [Link]
-
PubMed. (2018). Structure-based Drug Design: Synthesis and Biological Evaluation of quinazolin-4-amine Derivatives as Selective Aurora A Kinase Inhibitors. [Link]
-
PubChem. (n.d.). 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. [Link]
-
DergiPark. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H). [Link]
-
ScienceDirect. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (n.d.). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. [Link]
-
PubChem. (n.d.). 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one. [Link]
-
PubChemLite. (n.d.). 2-(piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride (C13H17N5). [Link]
Sources
- 1. Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijpras.com [ijpras.com]
- 4. PubChemLite - 2-(piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride (C13H17N5) [pubchemlite.lcsb.uni.lu]
- 5. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | C14H19N5O2 | CID 616267 - PubChem [pubchem.ncbi.nlm.nih.gov]
